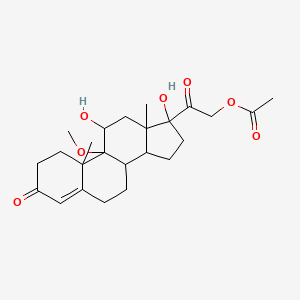
11,17-Dihydroxy-9-methoxy-3,20-dioxopregn-4-en-21-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,17-Dihydroxy-9-methoxy-3,20-dioxopregn-4-en-21-yl acetate is a corticosteroid hormone. It is a synthetic analog of naturally occurring steroid hormones and is known for its potent anti-inflammatory and immunosuppressive properties .
Preparation Methods
The synthesis of 11,17-Dihydroxy-9-methoxy-3,20-dioxopregn-4-en-21-yl acetate involves multiple steps, starting from a suitable steroid precursor. The synthetic route typically includes hydroxylation, methoxylation, and acetylation reactions under controlled conditions. Industrial production methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
11,17-Dihydroxy-9-methoxy-3,20-dioxopregn-4-en-21-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce ketones to hydroxyl groups.
Substitution: This reaction can replace functional groups with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
11,17-Dihydroxy-9-methoxy-3,20-dioxopregn-4-en-21-yl acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: It is studied for its effects on cellular processes and gene expression.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of target genes. This interaction modulates the expression of proteins involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and transcription factors .
Comparison with Similar Compounds
11,17-Dihydroxy-9-methoxy-3,20-dioxopregn-4-en-21-yl acetate is unique due to its specific functional groups and structural configuration. Similar compounds include:
Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with enhanced potency.
Dexamethasone: A highly potent synthetic corticosteroid used in various medical applications.
Properties
CAS No. |
6635-85-4 |
|---|---|
Molecular Formula |
C24H34O7 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[2-(11,17-dihydroxy-9-methoxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H34O7/c1-14(25)31-13-20(28)23(29)10-8-17-18-6-5-15-11-16(26)7-9-21(15,2)24(18,30-4)19(27)12-22(17,23)3/h11,17-19,27,29H,5-10,12-13H2,1-4H3 |
InChI Key |
ZFYLDNFHXRPUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)OC)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



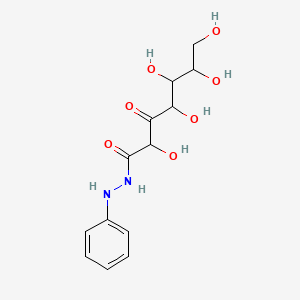
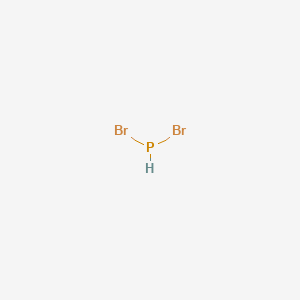
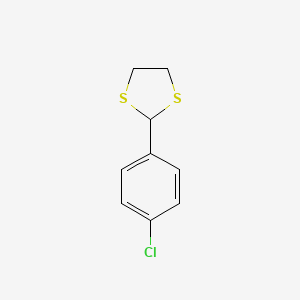
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)
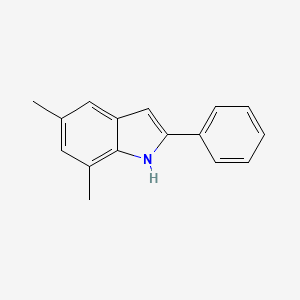
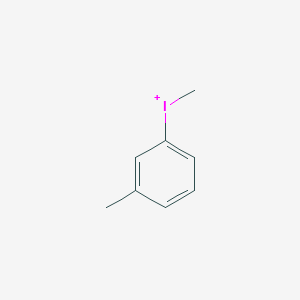
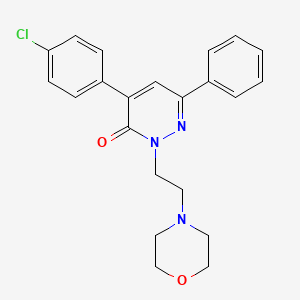
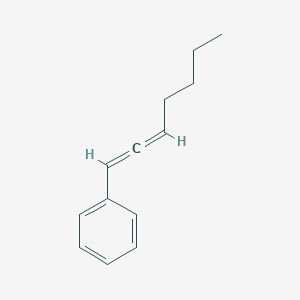
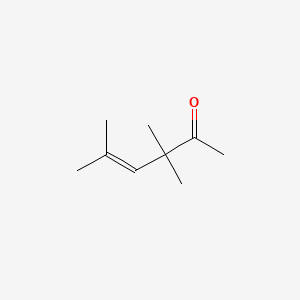
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)
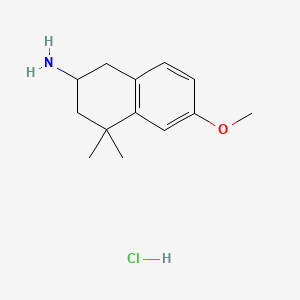
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
